![molecular formula C41H43ClFN9O6 B8270050 Bavdegalutamide CAS No. 2222112-77-6](/img/structure/B8270050.png)
Bavdegalutamide
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Overview
Description
Bavdegalutamide, also known as ARV-110, is a first-in-class PROTAC (PROteolysis TArgeting Chimera) that effectively targets the wild type Androgen Receptor (AR) and certain genomic alterations of the AR for degradation . It is being developed by Arvinas, Inc., a clinical-stage biotechnology company . Bavdegalutamide has shown clinical benefit in men with metastatic castration-resistant prostate cancer (mCRPC) .
Physical And Chemical Properties Analysis
Bavdegalutamide has a molecular formula of C41H43ClFN9O6 and a molecular weight of 812.29 . It is soluble in DMSO . The compound is stable and should be stored at -20°C, sealed, and away from moisture .Mechanism of Action
Safety and Hazards
Future Directions
Bavdegalutamide has shown promising results in clinical trials, demonstrating robust activity in molecularly defined tumors (androgen receptor T878X/H875Y), with a 46% PSA50 rate and durable RECIST responses . The data support the potential for an accelerated approval pathway in a molecularly defined patient population, and the company intends to initiate a pivotal trial . The future of Bavdegalutamide seems promising, with potential for broader development in prostate cancer .
properties
CAS RN |
2222112-77-6 |
---|---|
Molecular Formula |
C41H43ClFN9O6 |
Molecular Weight |
812.3 g/mol |
IUPAC Name |
N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C41H43ClFN9O6/c42-31-19-28(4-1-25(31)22-44)58-27-5-2-26(3-6-27)45-38(54)33-7-9-36(48-47-33)51-13-11-24(12-14-51)23-49-15-17-50(18-16-49)35-21-30-29(20-32(35)43)40(56)52(41(30)57)34-8-10-37(53)46-39(34)55/h1,4,7,9,19-21,24,26-27,34H,2-3,5-6,8,10-18,23H2,(H,45,54)(H,46,53,55) |
InChI Key |
CLCTZVRHDOAUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CN4CCN(CC4)C5=C(C=C6C(=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)F)OC8=CC(=C(C=C8)C#N)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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